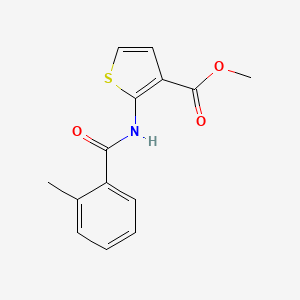

Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-9-5-3-4-6-10(9)12(16)15-13-11(7-8-19-13)14(17)18-2/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZKIFRAKPSGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate typically involves the condensation of 2-methylbenzoic acid with thiophene-3-carboxylic acid, followed by esterification. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate has been investigated for its potential as an antimicrobial and anticancer agent . Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting the cell cycle.

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 μM, indicating significant potency against these cell lines.

- Mechanism of Action : The compound's mechanism involves interaction with specific cellular targets, potentially inhibiting tubulin polymerization, which is crucial for cell division .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 12 | Cell cycle arrest |

Antimicrobial Properties

The compound has also shown moderate antimicrobial activity against various bacterial strains. Preliminary assays suggest effectiveness against Staphylococcus aureus, indicating potential for development into an antibacterial drug .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship reveals that modifications to the thiophene core and substituents significantly impact biological activity. For instance:

- The presence of a methyl group on the benzamide enhances binding affinity to target proteins.

- The carboxylate moiety is essential for solubility and interaction with biological targets, influencing pharmacokinetics .

Case Study 1: Breast Cancer Models

A study demonstrated that this compound effectively reduced tumor size in vivo when administered at doses of 20 mg/kg body weight. This highlights its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Research on its antimicrobial properties showed effectiveness against Staphylococcus aureus, suggesting possible development into an antibacterial drug. Further studies are required to elucidate the full spectrum of its antimicrobial capabilities.

Wirkmechanismus

The mechanism of action of Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of 2-amidothiophene-3-carboxylates. Key structural analogues include:

*Calculated based on molecular formula.

†Yields vary depending on substituents .

Key Observations :

- Substituent Influence : The 2-methylbenzamido group in the target compound introduces moderate steric hindrance compared to bulkier groups like dichlorobenzamido or tetrahydrobenzo rings , which may impact solubility and crystallinity.

Physical and Spectral Properties

- Melting Points : Compounds with rigid substituents (e.g., tetrahydrobenzo rings ) exhibit higher melting points (213–226°C) than flexible analogues (e.g., sulfonamido derivatives as oils ). The target compound’s melting point is expected to fall between these ranges.

- Spectral Data: IR: Expected C=O (1680–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and aromatic C–H (3000–3100 cm⁻¹) stretches, similar to compound 2 . ¹H NMR: Distinct signals for methyl groups (δ 2.3–2.6 ppm) and aromatic protons (δ 7.2–8.1 ppm) would differentiate the target compound from analogues with chlorophenyl or cyano groups .

Biologische Aktivität

Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, as well as the mechanisms underlying these effects.

Chemical Structure and Properties

This compound features a thiophene ring, an amide functional group, and a carboxylate ester. Its molecular formula is , and it is synthesized through multi-step organic reactions that preserve its functional groups, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains. Studies have demonstrated its potential as an antibacterial agent, with significant inhibitory effects on pathogenic bacteria.

- Anticancer Activity : Preliminary investigations suggest that it may possess cytotoxic properties against several cancer cell lines. The mechanism of action appears to involve interaction with specific cellular targets, modulating pathways crucial for cell proliferation and survival.

The biological effects of this compound are primarily mediated through its interaction with cellular targets:

- Target Interaction : Similar compounds have been reported to interact with enzymes or receptors that are pivotal in cancer cell survival and proliferation. For instance, some studies suggest that thiophene derivatives can inhibit tubulin polymerization, leading to disrupted mitotic processes in cancer cells.

- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is particularly relevant in cells with amplified centrosomes, where the compound can induce multipolar spindle formation, resulting in aberrant cell division .

Antimicrobial Studies

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens using the microplate Alamar blue assay. The results indicated that the compound exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 µg/ml to 25 µg/ml against different bacterial strains .

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 20 |

Anticancer Studies

In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. A notable case involved its application in breast cancer cells, where it induced significant cytotoxicity at concentrations as low as 10 µM .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Q & A

How can the synthesis of Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate be optimized for high yield and purity?

Basic Research Focus : Reaction pathway optimization.

Methodological Answer :

The synthesis typically involves two key steps: (1) thiophene ring formation via the Gewald reaction (using ketones, sulfur, and cyanoacetates) and (2) amide coupling between 2-methylbenzoyl chloride and the amino-thiophene intermediate. To optimize yield:

- Use DMF as a solvent with triethylamine (TEA) to activate the carboxylate group during amidation .

- Maintain a reaction temperature of 0–5°C during benzamido group introduction to minimize side reactions like hydrolysis .

- Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) and purify via recrystallization (methanol/water) to achieve >95% purity .

Advanced Research Focus : Scalability challenges.

For large-scale synthesis, replace TEA with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency while reducing side-product formation. Use flow chemistry to control exothermic reactions during thiophene ring formation .

What mechanistic insights explain the bioactivity of this compound against bacterial targets?

Basic Research Focus : Antimicrobial activity.

Methodological Answer :

The compound’s bioactivity arises from its dual functional groups :

- The thiophene ring facilitates π-π stacking with bacterial membrane proteins, enhancing permeability .

- The 2-methylbenzamido group inhibits enzymes like DNA gyrase by binding to the ATPase domain (observed in fluorobenzamido analogs) .

Test bioactivity via MIC assays (e.g., E. coli ATCC 25922) and confirm target engagement using surface plasmon resonance (SPR) .

Advanced Research Focus : Resistance mechanisms.

Resistance arises from mutations in the gyrB subunit (observed in Staphylococcus aureus). Counteract this by co-administering efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to enhance intracellular accumulation .

Which analytical techniques are most reliable for characterizing this compound?

Basic Research Focus : Structural confirmation.

Methodological Answer :

- NMR :

- ¹H NMR (CDCl₃): δ 7.45–7.32 (m, aromatic protons), δ 3.91 (s, methyl ester), δ 2.51 (s, methylbenzamido CH₃) .

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and amide carbonyl (δ 168–172 ppm) .

- HRMS : Exact mass calculated for C₁₄H₁₃NO₃S: 275.0584 (M+H⁺) .

Advanced Research Focus : Purity assessment.

Use HPLC-PDA (C18 column, acetonitrile/water gradient) to detect trace impurities (e.g., hydrolyzed ester or unreacted benzoyl chloride). Quantify via qNMR with maleic acid as an internal standard .

How does the regioselectivity of the amidation reaction impact the compound’s properties?

Basic Research Focus : Substitution patterns.

Methodological Answer :

Regioselectivity is controlled by electronic effects :

- The 3-carboxylate group deactivates the thiophene ring, directing the amide group to the 2-position (meta to the ester) .

- Substituents on the benzamido group (e.g., methyl vs. fluoro) alter lipophilicity (logP) and bioactivity. For example, 2-methyl substitution enhances membrane penetration compared to 3-fluoro analogs .

Advanced Research Focus : Computational modeling.

Use DFT calculations (B3LYP/6-31G*) to predict regioselectivity and optimize reaction conditions for novel analogs .

What structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Basic Research Focus : Functional group modifications.

Methodological Answer :

Key SAR trends:

- Thiophene ring substitution : Electron-withdrawing groups (e.g., nitro) at the 5-position reduce activity, while methyl groups enhance solubility .

- Benzamido substituents : Ortho-methyl groups improve MIC values (e.g., 8 µg/mL vs. Pseudomonas aeruginosa) compared to para-substituted analogs .

Advanced Research Focus : Hybrid analogs.

Incorporate sulfonamide or azetidine moieties (e.g., Ethyl 2-(phenylsulfonyl)acetamido analogs) to target enzyme allosteric sites .

How stable is this compound under physiological conditions?

Basic Research Focus : Hydrolytic stability.

Methodological Answer :

The methyl ester is susceptible to hydrolysis in serum (t₁/₂ = 4.2 h at pH 7.4, 37°C). Stabilize by replacing the ester with tert-butyl or pivaloyloxymethyl (POM) prodrug groups .

Advanced Research Focus : Metabolic profiling.

Use LC-MS/MS to identify metabolites (e.g., carboxylic acid derivative) in liver microsomes. Co-administer CYP3A4 inhibitors to prolong half-life .

What strategies mitigate crystallization challenges during purification?

Basic Research Focus : Solvent selection.

Methodological Answer :

- Use methanol/water (70:30) for recrystallization. Add activated charcoal to remove colored impurities .

- For oily residues, employ flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Focus : Polymorph control.

Screen crystallization conditions (e.g., ionic liquids ) to isolate the most thermodynamically stable polymorph .

How does the compound interact with human serum albumin (HSA)?

Basic Research Focus : Binding affinity.

Methodological Answer :

The benzamido group binds to HSA’s Sudlow Site I (confirmed via fluorescence quenching). Calculate binding constants (Kₐ ≈ 1.2 × 10⁴ M⁻¹) using Scatchard plots .

Advanced Research Focus : Toxicity implications.

High HSA binding reduces free plasma concentration, necessitating dose adjustments in preclinical models .

Can computational modeling predict the compound’s pharmacokinetic profile?

Basic Research Focus : ADME predictions.

Methodological Answer :

Use SwissADME to predict:

- LogP : 2.8 (moderate lipophilicity).

- BBB permeability : Low (due to ester hydrolysis).

Validate with Caco-2 cell assays .

Advanced Research Focus : Machine learning.

Train models on thiophene analogs to predict CYP-mediated metabolism and optimize lead candidates .

How can contradictory bioactivity data from different studies be resolved?

Basic Research Focus : Experimental variability.

Methodological Answer :

Contradictions often arise from:

- Assay conditions : Differences in bacterial strain (e.g., Gram-negative vs. Gram-positive) .

- Compound purity : Impurities >5% skew MIC values .

Standardize protocols using CLSI guidelines and confirm purity via HPLC-DAD .

Advanced Research Focus : Meta-analysis.

Pool data from multiple studies (e.g., PubMed , SciFinder ) and apply multivariate regression to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.